N-(3,4-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(3,4-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a pyridin-3-ylamino group at the 6-position and a piperazine-carboxamide moiety at the 3-position. The carboxamide group is further modified with a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-16-5-6-18(14-17(16)2)25-22(30)29-12-10-28(11-13-29)21-8-7-20(26-27-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOLVCUCAKOSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C25H28N6O
- Molecular Weight : 440.54 g/mol
The presence of piperazine and pyridazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in vitro, suggesting potential applications in neuroprotection and anti-inflammatory therapies.
- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity against various pathogens, indicating a potential for further exploration in this area.
Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antioxidant | Reduction of oxidative stress markers | |
| Antimicrobial | Activity against Gram-positive bacteria |
Antitumor Activity
A study evaluating the antitumor effects of related compounds found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antioxidant Effects
In a model assessing oxidative stress, the compound demonstrated a dose-dependent decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation. This suggests its potential utility in conditions characterized by oxidative damage, such as neurodegenerative diseases.
Antimicrobial Studies
The compound's derivatives were tested against various bacterial strains, showing notable efficacy against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Structural Features | Pharmacological Profile | Key Findings | References |
|---|---|---|---|---|
| N-(3,4-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide (Target) | Pyridazine core, pyridin-3-ylamino, 3,4-dimethylphenyl carboxamide, piperazine linker | Unknown (inferred: potential FAAH or kinase modulation) | Structural similarity to urea-based FAAH inhibitors suggests possible enzyme inhibition. | — |
| PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] | Chroman substituent, trifluoromethyl group, pyridazine core | Potent FAAH inhibitor, brain-penetrable, anti-inflammatory, analgesic | IC₅₀ = 6.3 nM for FAAH; 80% oral bioavailability in rats; effective in inflammatory pain models | [3][4] |
| Compound 28 (Benzo[b][1,4]oxazin-3(4H)-one analog) | Benzooxazinone core, pyridin-3-yl carboxamide, piperazine linker | Not explicitly stated (likely kinase or protease inhibition) | Synthesized with 10% yield; NMR and HRMS confirmed structure; no activity data reported | [5] |
| N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... | Cyclopentyl-piperazine scaffold, trifluoromethylphenyl substituent | Unknown (structural focus on metabolic stability and selectivity) | Molecular weight 468.2 Da; synthesized via reductive amination; no biological data provided | [8] |
| 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | Chloro-trifluoromethylpyridyl, benzoxazin-6-yl carboxamide | Unknown (electron-withdrawing groups may enhance binding affinity) | Registered under CAS 866137-49-7; structural emphasis on halogenated pyridine modifications | [9] |
Structural and Functional Insights:
Core Modifications: The target compound’s pyridazine core is shared with PKM-833 and patents in . However, PKM-833 replaces the pyridin-3-ylamino group with a chroman ring, enhancing lipophilicity and brain penetration . Compound 28 () substitutes the pyridazine with a benzooxazinone, which may alter hydrogen-bonding interactions in enzymatic targets .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound contrasts with PKM-833’s trifluoromethylchroman, which improves metabolic stability and target selectivity .
- Trifluoromethylphenyl derivatives in demonstrate how substituent position (ortho, meta, para) influences physicochemical properties, though biological impacts remain uncharacterized .
Piperazine Linker :
- The piperazine-carboxamide motif is conserved across analogs, suggesting its role in maintaining conformational flexibility and binding to hydrophobic pockets.
Pharmacological Implications:
- FAAH Inhibition : PKM-833’s efficacy highlights the importance of the urea/carboxamide group in FAAH binding. The target compound’s dimethylphenyl group may reduce potency compared to PKM-833’s chroman ring but could improve solubility .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s compounds (e.g., coupling reactions with HCTU/DIPEA), though yields may vary due to steric hindrance from the dimethylphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
